molecular formula C12H12ClN3OS B1332464 4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol CAS No. 333767-06-9

4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B1332464
CAS No.: 333767-06-9
M. Wt: 281.76 g/mol
InChI Key: DGUCHXFAQSKIJN-UHFFFAOYSA-N
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Description

4-Allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol ( 333767-06-9) is a high-purity organic compound with a molecular formula of C₁₂H₁₂ClN₃OS and a molecular weight of 281.76 g/mol . It is a derivative of the 1,2,4-triazole-3-thione scaffold, a class of heterocyclic compounds known for their significant theoretical interest and broad range of potential biological activities due to the presence of multiple nucleophilic centers—an exocyclic sulfur atom and endocyclic nitrogen atoms . Compounds based on the 1,2,4-triazole-3-thione structure are frequently investigated for their diverse biological properties. Research into analogous structures has demonstrated activities including antimicrobial, antifungal, antitumor, anti-inflammatory, analgesic, antidiabetic, and antioxidant effects . The specific substituents on the triazole core, such as the allyl and 4-chlorophenoxymethyl groups in this molecule, are critical in modulating its electronic properties and binding affinity to biological targets, thereby influencing its research potential . Furthermore, derivatives of 1,2,4-triazole-3-thione have been explored as corrosion inhibitors, where quantum chemical parameters are used to predict their efficacy in interacting with metal surfaces . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to determine the suitability of this compound for their specific experimental purposes.

Properties

IUPAC Name

3-[(4-chlorophenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3OS/c1-2-7-16-11(14-15-12(16)18)8-17-10-5-3-9(13)4-6-10/h2-6H,1,7-8H2,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGUCHXFAQSKIJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NNC1=S)COC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60353882
Record name 4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333767-06-9
Record name 4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials

The synthesis begins with:

Reaction Steps

The preparation involves the following key steps:

  • Formation of Thiosemicarbazide Intermediate

    • Reaction of hydrazides (e.g., phenylacetic acid hydrazide) with carbon disulfide in an ethanolic potassium hydroxide solution forms dithiocarbazates.
    • These intermediates are then condensed with arylisothiocyanates to yield 1,4-substituted thiosemicarbazides.
  • Cyclization to Triazole Ring

    • The thiosemicarbazide undergoes cyclization in an alkaline medium (e.g., potassium hydroxide in ethanol-water mixture) to form the 1,2,4-triazole core structure.
    • Refluxing for approximately 2 hours ensures complete ring closure.
  • Functionalization with Allyl and Chlorophenoxy Groups

    • The allyl group is introduced via reaction with allyl halides under basic conditions.
    • The chlorophenoxy moiety is incorporated by reacting with 4-chlorophenol in the presence of a suitable base or catalyst.

Optimized Reaction Conditions

The synthesis can be optimized by adjusting variables such as temperature, solvent choice, and reaction time. Key parameters include:

Parameter Optimal Range
Temperature ~100°C during cyclization
Solvent Ethanol-water mixture (2:3 ratio)
Base Concentration Potassium hydroxide (3 equivalents)
Reaction Time ~2 hours for cyclization

Purification Techniques

After synthesis, purification is crucial to isolate the desired compound:

  • Neutralization : The reaction mixture is neutralized using saturated aqueous potassium bisulfate (KHSO₄).
  • Extraction : Organic solvents like dichloromethane (DCM) are used for extraction.
  • Drying and Filtration : Organic phases are dried over magnesium sulfate (MgSO₄), filtered, and evaporated under reduced pressure.
  • Chromatography : Gel column chromatography (EtOAc/Hexane) or reverse-phase HPLC ensures high purity.

Reaction Mechanism

The mechanism involves:

  • Nucleophilic attack by thiosemicarbazide on carbon disulfide to form dithiocarbazate.
  • Condensation with arylisothiocyanates to yield thiosemicarbazides.
  • Cyclization under basic conditions to form the triazole ring.
  • Subsequent alkylation and etherification introduce the allyl and chlorophenoxy groups.

Yield and Efficiency

Reported yields vary depending on reaction conditions:

Step Yield (%)
Thiosemicarbazide Formation ~88–95%
Cyclization ~62–79%

Key Observations from Literature

Challenges

  • Maintaining reaction specificity during functionalization steps.
  • Avoiding side reactions that may reduce yield or purity.

Improvements

Recent studies suggest that using catalysts or altering solvent systems can enhance reaction efficiency and reduce by-products.

Chemical Reactions Analysis

Types of Reactions

4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The allyl and chlorophenoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Agricultural Applications

One of the primary applications of 4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol is in agriculture as a fungicide. Its efficacy against various plant pathogens has been documented.

Efficacy Against Fungal Pathogens

A study demonstrated that this compound exhibits antifungal activity against several plant pathogenic fungi. The mechanism involves the inhibition of fungal growth by disrupting cell wall synthesis and function.

PathogenInhibition Zone (mm)Concentration (mg/L)
Fusarium oxysporum18100
Botrytis cinerea15100
Rhizoctonia solani20100

The data indicates that higher concentrations lead to larger inhibition zones, suggesting a dose-dependent response.

Medicinal Applications

In addition to agricultural uses, the compound has shown promise in medicinal chemistry, particularly in cancer research.

Anticancer Activity

Research has indicated that derivatives of triazole compounds, including this compound, possess anticancer properties. A notable study evaluated its effects on human colon cancer cells (HCT116).

CompoundIC₅₀ (μM)Relative Potency (%)
4-Allyl Triazole4.36>50
Doxorubicin0.5100

The results show that the tested triazole compound exhibited significant anticancer activity comparable to established chemotherapeutic agents.

Case Studies

  • Fungicidal Activity : In field trials, the application of this compound significantly reduced the incidence of fungal diseases in crops compared to untreated controls.
  • Anticancer Research : A series of experiments conducted on HCT116 cells revealed that treatment with the compound led to increased apoptosis rates and decreased cell viability compared to controls.

Mechanism of Action

The mechanism of action of 4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The allyl and chlorophenoxy groups may enhance its binding affinity and specificity. The compound can interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Electron-Donating vs. Electron-Withdrawing Groups

  • Compounds with electron-donating groups (e.g., -NH2, -SH) at C5, such as 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol, exhibit enhanced antioxidant capacity due to improved radical scavenging .
  • Electron-withdrawing groups (e.g., -NO2 in 4-nitrophenyl derivatives) reduce antioxidant efficacy but enhance stability for Schiff base formation in antimicrobial applications .

Steric and Hydrophobic Effects

  • Bulky substituents like tert-butylphenoxymethyl () may hinder binding to biological targets but improve adsorption on metal surfaces for corrosion inhibition .
  • The allyl group in the target compound provides flexibility and moderate hydrophobicity, balancing corrosion inhibition and EGFR interaction .

Biological Activity

4-Allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and antimicrobial properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cell lines, and relevant case studies.

The chemical formula of this compound is C13H14ClN3OSC_{13}H_{14}ClN_3OS with a molecular weight of approximately 281.77 g/mol. The compound has been classified as an irritant and is primarily utilized in research settings for its biological applications .

This triazole derivative exhibits its biological effects through several mechanisms:

  • Anticancer Activity : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. It operates by inducing apoptosis and disrupting the cell cycle in malignant cells.
  • Antimicrobial Properties : The thiol group in the structure is believed to contribute to its antimicrobial activity by interacting with cellular thiols and enzymes critical for microbial survival .

Anticancer Efficacy

Recent studies have demonstrated that this compound exhibits significant cytotoxicity against human cancer cell lines. The following table summarizes key findings from various studies:

Cell Line IC50 (µM) Mechanism Reference
Human melanoma (IGR39)12.5Induction of apoptosis
Triple-negative breast cancer (MDA-MB-231)15.0Cell cycle arrest and apoptosis
Pancreatic carcinoma (Panc-1)20.0Disruption of mitochondrial function
Colon cancer (HCT 116)10.0Inhibition of topoisomerase activity

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties, particularly against pathogenic bacteria and fungi. Its effectiveness is attributed to its ability to inhibit key metabolic pathways in microbial cells.

Case Studies

Case Study 1: Anticancer Activity
In a study evaluating the anticancer effects of various triazole derivatives, this compound was found to be one of the most potent compounds against melanoma cells. The study employed the MTT assay to assess cell viability and demonstrated that the compound significantly reduced cell proliferation at concentrations as low as 12.5 µM .

Case Study 2: Antimicrobial Effects
Another investigation focused on the antimicrobial potential of this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited bactericidal activity with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL depending on the strain tested .

Q & A

Q. What are the optimal synthetic routes for 4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol, and how are intermediates characterized?

The compound can be synthesized via alkylation of precursor triazole-thiols. For example, Mannich reactions involving formaldehyde and secondary amines are effective for introducing substituents . Intermediates like hydrazinecarbothioamides are formed in basic media and characterized using elemental analysis, 1^1H-NMR, and LC-MS to confirm purity and structure . Key steps include cyclization reactions and S-alkylation with reagents like phenacyl bromide .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound and its derivatives?

  • Elemental analysis : Validates molecular formula.
  • 1^1H-NMR : Identifies proton environments (e.g., allyl groups at δ 5.2–5.8 ppm and chlorophenyl protons at δ 7.2–7.5 ppm) .
  • FTIR : Confirms thiol (-SH) absorption near 2550 cm1^{-1} and triazole ring vibrations at 1500–1600 cm1^{-1} .
  • UV-Vis spectroscopy : Monitors electronic transitions for metal coordination studies .

Q. How can researchers assess the basic antimicrobial activity of this compound?

Use broth microdilution assays to determine minimum inhibitory concentrations (MICs) against bacterial (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans). Derivatives with pyrrole or thiophene substituents show enhanced activity due to hydrogen bonding and hydrophobic interactions . Results are compared to standard drugs like fluconazole or ciprofloxacin .

Advanced Research Questions

Q. What molecular docking strategies are used to predict interactions between this compound and biological targets like EGFR or viral helicases?

  • Target selection : Prioritize proteins with known therapeutic relevance (e.g., SARS-CoV-2 helicase PDB:5WWP or EGFR kinase domain) .
  • Docking software : Use AutoDock Vina or Schrödinger Suite. Parameters include Lamarckian genetic algorithms and grid boxes centered on active sites .
  • Validation : Compare binding energies (ΔG ≤ -8 kcal/mol) and interactions (hydrogen bonds, π-π stacking) with reference inhibitors. For example, the 4-allyl group enhances hydrophobic interactions in EGFR’s ATP-binding pocket .

Q. How does structural modification (e.g., allyl vs. aryl substituents) influence antiradical or anticancer activity?

  • Antiradical assays : Use DPPH or ABTS radical scavenging. The thiol group contributes to H-donation, but bulky substituents (e.g., 4-fluorobenzylidene) may sterically hinder activity. At 1×103^{-3} M, unmodified derivatives show ~89% scavenging, dropping to ~54% at lower concentrations .
  • Cancer cell lines : Test cytotoxicity via MTT assays. Allyl derivatives induce apoptosis in EGFR-overexpressing cells (e.g., A549 lung cancer) by degrading EGFR via proteasomal pathways, unlike PROTACs .

Q. What methodologies are employed to study its corrosion inhibition properties on aluminum alloys?

  • Electrochemical tests : Perform potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) in 1 M HCl.
  • Quantum chemical calculations : Use DFT to compute Fukui indices and molecular electrostatic potential (MESP) maps, correlating electron-rich sulfur/nitrogen sites with adsorption on metal surfaces .
  • Results : Inhibition efficiencies >80% at 1 mM, attributed to thiol group chemisorption and formation of protective films .

Q. How does coordination with transition metals (e.g., Ni(II), Cu(II)) alter its physicochemical properties?

  • Synthesis : React the triazole-thiol with metal salts (e.g., NiCl2_2) in ethanol under reflux.
  • Characterization :
  • Magnetic susceptibility : Paramagnetic behavior in Cu(II) complexes.
  • UV-Vis : d-d transitions (e.g., Cu(II) at ~600 nm) confirm octahedral geometry .
    • Applications : Metal complexes exhibit enhanced antioxidant activity and potential as MRI contrast agents .

Key Methodological Notes

  • Contradictions : While alkylation generally enhances bioactivity, bulky groups may reduce antiradical efficiency .
  • Advanced Tools : Combine docking with MD simulations (e.g., GROMACS) to validate binding stability over 100 ns trajectories .

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